N-(3-chloro-4-fluorophenyl)-2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}acetamide N-(3-chloro-4-fluorophenyl)-2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 899906-02-6
VCID: VC11897753
InChI: InChI=1S/C23H22Cl2FN3OS/c24-16-7-5-15(6-8-16)21-22(29-23(28-21)11-3-1-2-4-12-23)31-14-20(30)27-17-9-10-19(26)18(25)13-17/h5-10,13H,1-4,11-12,14H2,(H,27,30)
SMILES: C1CCCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=C(C=C3)F)Cl)C4=CC=C(C=C4)Cl
Molecular Formula: C23H22Cl2FN3OS
Molecular Weight: 478.4 g/mol

N-(3-chloro-4-fluorophenyl)-2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}acetamide

CAS No.: 899906-02-6

Cat. No.: VC11897753

Molecular Formula: C23H22Cl2FN3OS

Molecular Weight: 478.4 g/mol

* For research use only. Not for human or veterinary use.

N-(3-chloro-4-fluorophenyl)-2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}acetamide - 899906-02-6

Specification

CAS No. 899906-02-6
Molecular Formula C23H22Cl2FN3OS
Molecular Weight 478.4 g/mol
IUPAC Name N-(3-chloro-4-fluorophenyl)-2-[[2-(4-chlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-3-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C23H22Cl2FN3OS/c24-16-7-5-15(6-8-16)21-22(29-23(28-21)11-3-1-2-4-12-23)31-14-20(30)27-17-9-10-19(26)18(25)13-17/h5-10,13H,1-4,11-12,14H2,(H,27,30)
Standard InChI Key QLOAHOOLXSYJEK-UHFFFAOYSA-N
SMILES C1CCCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=C(C=C3)F)Cl)C4=CC=C(C=C4)Cl
Canonical SMILES C1CCCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=C(C=C3)F)Cl)C4=CC=C(C=C4)Cl

Introduction

Structural Features

The compound consists of:

  • A 3-chloro-4-fluorophenyl group attached to the nitrogen atom.

  • A thioacetamide moiety linked to a 1,4-diazaspiro[4.6]undeca-1,3-diene core.

  • A secondary aromatic ring (4-chlorophenyl) integrated into the spirocyclic system.

Key Characteristics:

  • Molecular Formula: C19H18Cl2FN3OS

  • Functional Groups: Amide (-CONH), thioether (-S-), halogen-substituted aromatic rings.

  • Spirocyclic Core: Provides rigidity and three-dimensionality to the molecule.

Synthesis

The synthesis of such compounds typically involves:

  • Formation of the spirocyclic core: This can be achieved via cyclization reactions involving diamines and aldehydes or ketones.

  • Introduction of the thioacetamide group: Utilizing thiol-containing reagents and acylation reactions.

  • Halogenation of aromatic rings: Employing electrophilic substitution reactions to introduce chlorine and fluorine atoms.

Example Reaction Scheme:

A plausible synthetic route might involve:

  • Reacting a halogenated aniline derivative (e.g., 3-chloro-4-fluoroaniline) with a spirocyclic intermediate under amide coupling conditions.

  • Introducing the thioether functionality using thiol-based reagents.

Applications

Compounds with similar structural motifs are often investigated for their biological activities due to their unique physicochemical properties:

  • Pharmacological Potential: The presence of halogenated aromatic groups and spirocyclic systems suggests potential activity as enzyme inhibitors or receptor modulators.

  • Antimicrobial Activity: Thioamide and halogenated phenyl groups are known to enhance antimicrobial efficacy.

  • Drug Design: The rigid spirocyclic framework can improve binding affinity and selectivity in drug targets.

Analytical Data

The characterization of this compound would typically involve:

  • NMR Spectroscopy (¹H and ¹³C):

    • Signals corresponding to aromatic protons, spirocyclic methylene groups, and amide protons.

    • Chemical shifts influenced by electron-withdrawing halogens.

  • Mass Spectrometry (MS):

    • Molecular ion peak confirming the molecular weight (~426 Da).

    • Fragmentation patterns indicating the stability of the spirocyclic core.

  • Infrared (IR) Spectroscopy:

    • Characteristic peaks for amide (C=O stretch ~1650 cm⁻¹), thioether (C-S stretch ~700 cm⁻¹), and aromatic C-H stretches (~3000 cm⁻¹).

Hypothetical Data Table:

TechniqueObserved Data
NMR (¹H)δ = 7.2–7.8 ppm (aromatic), δ = 3.5–4.0 ppm (spiro-methylene)
IR SpectroscopyAmide C=O: ~1650 cm⁻¹; C-S: ~700 cm⁻¹
Mass SpectrometryM⁺ peak at ~426 m/z

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